MK-0773, also known as PF-05314882, is a selective androgen receptor modulator (SARM) that has gained attention for its potential therapeutic applications, particularly in the treatment of conditions such as sarcopenia and muscle wasting. This compound is characterized by its ability to selectively activate androgen receptors in specific tissues, leading to anabolic effects without the undesirable side effects commonly associated with traditional anabolic steroids.
MK-0773 is classified under the category of selective androgen receptor modulators. It was developed by Pfizer as part of a broader initiative to create compounds that could provide the benefits of anabolic steroids while minimizing their adverse effects. The compound's molecular formula is , and it has a molecular weight of 479.6 g/mol. The chemical structure features a unique 4-aza-steroidal backbone, which contributes to its selective activity on androgen receptors .
The synthesis of MK-0773 involves several intricate steps, including the formation of an imidazo[4,5-b]pyridine ring and the attachment of a steroidal backbone. While specific synthetic routes are proprietary, it is known that the process includes:
These steps are executed through organic reactions that may involve various reagents and catalysts to yield the final product .
The molecular structure of MK-0773 can be described as follows:
The compound's structure includes a fluorine atom, which is crucial for its biological activity, and a complex steroidal framework that allows for selective interaction with androgen receptors. The presence of nitrogen in the 4-aza-steroid structure further enhances its binding affinity .
MK-0773 undergoes various chemical reactions that can modify its structure and influence its pharmacological properties:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride .
MK-0773 functions primarily through selective activation of androgen receptors in target tissues. It exhibits a bimodal activation profile, meaning it can induce anabolic effects in muscle and bone while minimizing androgenic side effects in reproductive tissues. This selectivity is attributed to differential recruitment of coactivators and corepressors depending on the tissue type:
MK-0773 possesses several notable physical and chemical properties:
These properties are essential for determining the compound's suitability for clinical use and formulation development .
MK-0773 has been investigated for various therapeutic applications:
Research continues to explore additional applications within sports medicine and age-related muscle degeneration .
The therapeutic application of steroidal androgens has been historically constrained by their pleiotropic physiological effects, particularly virilization in females and prostate stimulation in males. Conventional anabolic steroids like testosterone and dihydrotestosterone (DHT) activate androgen receptor signaling ubiquitously, resulting in undesirable effects that limit clinical utility for anabolic conditions such as sarcopenia and osteoporosis [1] [9]. This limitation catalyzed efforts to develop tissue-selective androgen receptor modulators (SARMs) that dissociate anabolic from androgenic effects.
The conceptual foundation for SARMs emerged from precedents in nuclear receptor pharmacology, particularly selective estrogen receptor modulators (SERMs) like raloxifene, which demonstrated tissue-specific receptor modulation [9]. Early nonsteroidal SARMs were discovered in 1998, with MK-0773 representing an advanced iteration of the 4-azasteroid chemical class designed to overcome limitations of first-generation compounds like TFM-4AS-1 [1] [2]. Unlike traditional steroids, MK-0773 was engineered to bypass 5α-reductase activation—a key enzyme amplifying androgenic potency in reproductive tissues—while retaining anabolic activity in muscle and bone [7] [9].
Table 1: Evolution of SARM Development
Era | Compound Class | Key Limitations | Advancements |
---|---|---|---|
Pre-1998 | Anabolic Steroids | Hepatotoxicity, virilization, prostate stimulation | High anabolic potency |
1998–2005 | Arylpropionamides (e.g., Andarine) | Partial agonist instability, metabolic clearance | Oral bioavailability, tissue selectivity |
Post-2005 | 4-Azasteroids (MK-0773) | Residual sebaceous gland stimulation | Refined cofactor recruitment profiles |
MK-0773’s development employed a paradigm-shifting strategy correlating in vitro transcriptional profiles with in vivo physiological outcomes. Researchers hypothesized that partial agonism in specific receptor conformational assays could predict tissue selectivity. This approach was grounded in three biochemical principles:
This "bimodal activation" model posited that moderate receptor activation (submaximal promoter transactivation) coupled with low cofactor recruitment and N/C interaction yields optimal tissue selectivity [1] [3]. Computational modeling revealed that MK-0773’s 4-azasteroid scaffold induced distinct conformational changes in androgen receptor’s ligand-binding domain, sterically hindering GRIP-1 binding while permitting coregulator assembly in muscle and bone [1] [9].
Table 2: Key Biochemical Parameters Guiding MK-0773 Design
Assay System | Functional Output | Ideal Range for Selectivity | MK-0773 Performance |
---|---|---|---|
TAMAR (Transactivation Modulation) | Promoter activation (%) | 40–80% | 78% |
TRAF2 (AF-2 Recruitment) | GRIP-1 coactivator recruitment (%) | <15% | 29% |
VIRCON (N/C Interaction) | Interdomain stabilization (%) | <7% | 2% |
The discovery pipeline evaluated >1,000 synthetic androgen receptor ligands through a tiered screening cascade. Primary screening prioritized compounds meeting three criteria:
Initial hits from 4-azasteroid libraries underwent systematic optimization:
The final structure, (1S,3aS,3bS,5aR,9aS,9bS,11aS)-8-Fluoro-N-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)-6,9a,11a-trimethyl-7-oxo-N,2,3,3a,3b,4,5,5a,9b,10,11-dodecahydro-1H*-indeno[5,4-f]quinoline-1-carboxamide (C₂₇H₃₄FN₅O₂), embodied optimized pharmacodynamic and pharmacokinetic properties [2] [4].
Table 3: Structural Evolution from Lead to MK-0773
Modification Site | Preliminary Lead (TFM-4AS-1) | MK-0773 | Functional Impact |
---|---|---|---|
C-2 Position | H | F | Enhanced binding affinity, metabolic stability |
C-4 Position | H | CH₃ (4-aza configuration) | Reduced 5α-reductase susceptibility |
C-17 Side Chain | Simple carboxamide | Imidazolopyridine carboxamide | Improved oral bioavailability, tissue distribution |
Binding Affinity (IC₅₀) | 18 nM | 6.6 nM | Increased potency at androgen receptor |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7